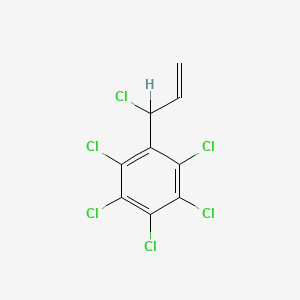![molecular formula C21H17NO2S3 B14403647 4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole CAS No. 88264-15-7](/img/structure/B14403647.png)
4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of methoxyphenyl and thiophenyl groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone under basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Thiophenyl Group: The thiophenyl group can be attached through a nucleophilic substitution reaction involving a thiol and a suitable leaving group on the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines (if nitro groups are present).
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit key enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenyl-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole: Lacks the methoxy groups, which may affect its chemical and biological properties.
4,5-Bis(4-chlorophenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole: Contains chlorophenyl groups instead of methoxyphenyl groups, potentially altering its reactivity and applications.
Uniqueness
4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole is unique due to the presence of methoxy groups, which can influence its electronic properties, solubility, and interactions with biological targets.
Propiedades
Número CAS |
88264-15-7 |
|---|---|
Fórmula molecular |
C21H17NO2S3 |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
4,5-bis(4-methoxyphenyl)-2-thiophen-2-ylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C21H17NO2S3/c1-23-16-9-5-14(6-10-16)19-20(15-7-11-17(24-2)12-8-15)27-21(22-19)26-18-4-3-13-25-18/h3-13H,1-2H3 |
Clave InChI |
BEGVWUYNCRZVJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(SC(=N2)SC3=CC=CS3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


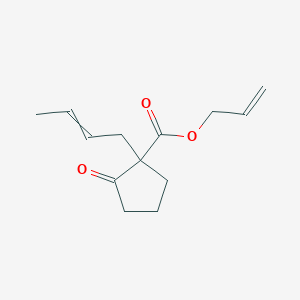
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)

![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
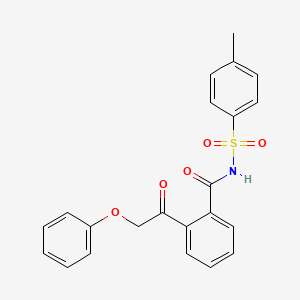
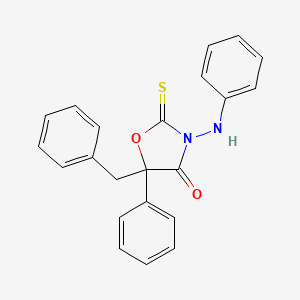
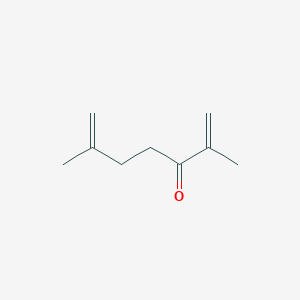
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
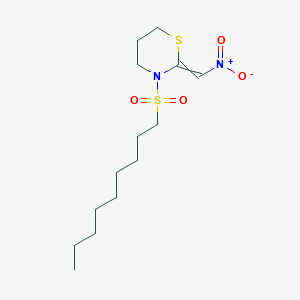
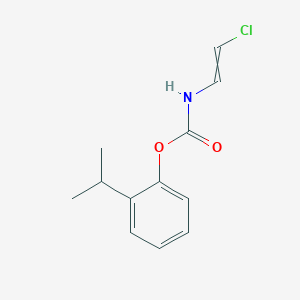

![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)
